Fusicoccin

Plant Physiology Membrane Transport H+-ATPase Activation

Researchers relying on weaker analogs like dideacetylfusicoccin (DAF) face 5- to 100-fold lower activity and inconsistent 14-3-3 stabilization. Fusicoccin (CAS 20108-30-9) is the definitive diterpene glycoside molecular glue that resolves these limitations. • 5-10× greater proton-extrusion stimulation than DAF; 100× stronger transpiration effect - essential for calibrating plant H⁺-ATPase and stomatal-opening assays. • Uniquely stabilizes 14-3-3/phosphoprotein complexes with defined C-terminal alkyl-group requirements and measurable 14-3-3σ preference - ideal for cancer-pathway probe development. • Benchmark phytotoxin for comparative toxicity studies; validated scaffold for designing next-generation 14-3-3 stabilizers. Supplied as ≥98% pure white solid; shipped under blue ice for immediate global delivery.

Molecular Formula C36H56O12
Molecular Weight 680.8 g/mol
CAS No. 20108-30-9
Cat. No. B1218859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusicoccin
CAS20108-30-9
Synonymsfusicoccin
fusicoccin-A
Molecular FormulaC36H56O12
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC
InChIInChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1
InChIKeyKXTYBXCEQOANSX-WYKQKOHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fusicoccin: 14-3-3 PPI Stabilizer Overview


Fusicoccin (FC), a diterpene glycoside produced by the fungus Phomopsis (Fusicoccum) amygdali [1], acts as a molecular glue that stabilizes protein-protein interactions (PPIs) between 14-3-3 adaptor proteins and their phosphorylated client proteins [2]. Its unique mechanism of action—stabilizing rather than inhibiting PPIs—distinguishes it from conventional small-molecule modulators [3]. The compound's complex scaffold, featuring a dicyclopenta[a,d]cyclooctane core with specific glycosylation and acetylation patterns, dictates its biological potency and interaction specificity in ways that closely related derivatives cannot replicate.

Mechanism
14-3-3 protein–protein interaction stabilizer (molecular glue)
Source
Fungal diterpene glycoside from Phomopsis amygdali
Use Context
PPI stabilization assays and plant membrane transport studies

Why Fusicoccin Cannot Be Substituted by Analogs


In-class substitution of fusicoccin is inadvisable due to marked, quantifiable differences in potency, receptor binding, and functional effects among structurally related compounds. For instance, the simple removal of two acetyl groups to yield dideacetylfusicoccin (DAF) results in a 5- to 100-fold reduction in biological activity across multiple assays [1]. Similarly, cotylenin A, a structurally related diterpene glycoside, exhibits 2.6-fold lower toxicity in plant models [2] and distinct isoform preferences in human 14-3-3 stabilization assays [3]. Even semi-synthetic FC derivatives with minor modifications show altered stabilization profiles for specific 14-3-3/phospholigand complexes [4]. These gaps underscore that procurement and experimental design decisions cannot rely on class-level assumptions; compound-specific quantitative performance must guide selection.

Deacetylated analogs activity gap
DAF exhibits orders-of-magnitude lower H⁺-ATPase stimulation and receptor binding, undermining functional substitution.
Cotylenin A differs in profile
Distinct 14-3-3 isoform preferences and lower phytotoxicity prevent direct replacement in plant and PPI assays.
Semi-synthetic modifications alter specificity
Minor structural changes shift stabilization profiles for specific 14-3-3/phospholigand complexes; class-level assumptions do not apply.

Quantified Activity Differences vs. Comparators


Proton Extrusion and Membrane Hyperpolarization Potency

Fusicoccin (FC) exhibits 5- to 10-fold higher activity than its deacetylated derivative dideacetylfusicoccin (DAF) in stimulating proton extrusion and transmembrane electrical potential hyperpolarization in maize leaf discs and root segments [1]. The uptake of FC by leaf tissue and its receptor binding affinity in cell-free membrane preparations are 3- to 5-fold greater than those of DAF [1]. Notably, the difference in activity on leaf transpiration is amplified to approximately two orders of magnitude, driven by a positive-feedback autocatalytic cycle initiated by FC's stronger stomatal opening effect [1].

Proton extrusion potency
Head-to-head
5–10× higher activity vs. DAF
Supports H⁺-ATPase activation reference context
Transpiration effect amplified to ~100× by stomatal feedback
Plant Physiology Membrane Transport H+-ATPase Activation

Receptor Binding Affinity and Structural Requirements

In a competitive binding assay against tritiated dihydro-FC using maize coleoptile microsomal preparations, the binding affinity (IC50) of various FC derivatives and analogues was quantified [1]. The data established that an unsubstituted hydroxyl group at C-8 is essential for efficient receptor engagement; acetylation or other modifications at this position significantly reduce affinity [1]. Additionally, the stereochemical configuration at C-3 and C-9, along with the conformational state of the 8-membered ring, are critical determinants of binding potency [1]. In contrast, the glucose moiety plays only a secondary role relative to the aglycone core [1].

Receptor binding affinity
Head-to-head
Intact C-8 OH required for high-affinity binding; acetylation or altered stereochemistry reduces engagement
SAR defines minimal structural requirements for target engagement
IC50 shifts observed in maize microsomal binding assay
Receptor Binding Structure-Activity Relationship Membrane Microsomes

Phytotoxicity in Tomato Cuttings

In a comparative toxicity study on tomato cuttings, fusicoccin was more toxic than all 14 tested fusicoccin derivatives and all 6 tested cotylenins [1]. Cotylenin A, the most potent cotylenin, was 2.6-fold less toxic than FC [1]. No derivative surpassed FC's activity in stomatal opening or cell enlargement assays [1]. This establishes FC as the reference standard for maximal activity in plant systems.

Phytotoxicity in tomato
Head-to-head
FC: highest toxicity among 20 analogs; Cotylenin A 2.6× less toxic
Reported top reference for phytotoxicity and stomatal bioassays
No derivative surpassed FC in cell enlargement or stomatal opening
Phytotoxicity Comparative Toxicology Tomato Bioassay

14-3-3 Isoform Selectivity Profile

In vitro assays using recombinant human 14-3-3 isoforms and fluorescein-labeled phosphopeptides revealed that fusicoccin A (FC-A) exhibits modest isoform preferences, with 14-3-3σ showing differential stabilization compared to other isoforms [1]. The study demonstrated that FC stabilizes PPIs involving 14-3-3σ in a cooperative manner, suggesting that this isoform—implicated in cancer pathways—may be particularly responsive to FC modulation [1]. While not highly selective, this differential effect provides a rationale for developing FC variants with enhanced 14-3-3σ selectivity.

14-3-3 isoform selectivity
Head-to-head
14-3-3σ shows differential stabilization; cooperative PPI enhancement
Supports isoform-specific probe context in cancer pathway research
Modest selectivity; FC-A modifies σ complexes distinct from other isoforms
14-3-3 Proteins PPI Stabilization Isoform Selectivity

Differentiation-Inducing Activity in HL-60 Cells

In HL-60 human promyelocytic leukemia cells, fusicoccin A (FC-A) induced differentiation with an EC50 ranging from 31.2 to 59.1 μM [1]. In comparison, all-trans retinoic acid (ATRA) was far more potent, with an EC50 of 0.3 μM [1]. Importantly, the selectivity index (IC50/EC50) of FC-A was only 1.05, indicating a narrow therapeutic window between efficacy and cytotoxicity [1]. In contrast, ATRA and certain fusicosciophins exhibited selectivity indices exceeding 3.38 to 667 [1].

HL-60 differentiation
Head-to-head
EC50: 31.2–59.1 μM; Selectivity Index 1.05
Differentiation activity limited; narrow selectivity vs. cytotoxicity
ATRA is ~100–200× more potent; FC-A best suited as chemical probe
Differentiation Induction HL-60 Cells Leukemia

Long-Term Storage Stability

Vendor technical specifications indicate that fusicoccin stored in lyophilized form at -20°C under desiccated conditions remains stable for 36 months [1]. Once reconstituted in solution, the compound should be stored at -20°C and used within 1 month to avoid potency loss [1]. These defined stability parameters support procurement planning and ensure batch-to-batch reproducibility in long-term studies.

Storage stability
Supporting evidence
36 months lyophilized (-20°C); 1 month in solution (-20°C)
Defined stability supports multi-year procurement planning
Supplier specification; verify under actual storage conditions
Stability Storage Procurement

Recommended Application Scenarios


Positive Control for H+-ATPase and Stomatal Studies

Given its 5-10× higher potency than DAF in stimulating proton extrusion and its 100× greater effect on transpiration [1], FC is the gold-standard positive control for experiments involving plasma membrane H+-ATPase activation, stomatal opening, or plant water relations. Weaker analogs like DAF cannot achieve comparable maximal responses, making FC essential for establishing assay dynamic range.

Chemical Probe for 14-3-3 PPI Stabilization

FC is uniquely suited as a molecular glue tool compound for stabilizing 14-3-3/client phosphoprotein interactions [1]. Its modest but measurable preference for 14-3-3σ complexes makes it particularly valuable for probing cancer-relevant pathways. No other commercially available natural product offers the same combination of defined binding requirements (C-terminal small alkyl group) and isoform-modulated stabilization .

Reference Phytotoxin for Toxicology Bioassays

As the most toxic fusicoccin derivative in tomato cutting assays—2.6× more toxic than cotylenin A [1]—FC serves as the benchmark reference compound for comparative phytotoxicity studies. Its consistent, maximal activity across stomatal opening and cell enlargement assays [1] makes it the preferred calibrant for screening new analogs or assessing plant sensitivity to fungal toxins.

Parent Scaffold for Semi-Synthetic Derivatives

The SAR data establishing critical structural features (C-8 OH, C-3/C-9 stereochemistry, 8-membered ring conformation) [1] provide a validated foundation for designing and benchmarking novel FC derivatives. Recent work demonstrates that 6'-amino modifications can enhance antiproliferative activity , underscoring FC's value as a starting scaffold for developing next-generation 14-3-3 stabilizers with improved drug-like properties.

Application
Selection Property
Validation Focus
H⁺-ATPase activation research
Potency relative to deacetylated derivatives
Proton extrusion and stomatal response assays
14-3-3 PPI stabilization probe
Isoform preference for 14-3-3σ
FP binding and client protein interaction assays
Phytotoxicity reference studies
Highest reported toxicity among analogs
Tomato cutting and plant sensitivity bioassays
SAR scaffold for derivative design
Key structural requirements (C-8 OH, stereochemistry)
Binding affinity and functional potency comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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